(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Overview
Description
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the following steps:
Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated compound to form the piperidin-4-yloxy intermediate.
Coupling with 4-Chlorophenyl Group: The intermediate is then reacted with a 4-chlorophenyl halide under basic conditions to form the desired product.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: The enantiomer of the compound with different stereochemistry.
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)quinoline: A similar compound with a quinoline ring instead of a pyridine ring.
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)benzene: A similar compound with a benzene ring instead of a pyridine ring.
Uniqueness
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is unique due to its specific chiral configuration and the presence of both a piperidin-4-yloxy group and a 4-chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447428 | |
Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201594-84-5 | |
Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved preparation method for Bepotastine Besilate described in the research?
A1: The research paper focuses on enhancing the synthesis of Bepotastine Besilate, a second-generation antihistamine drug. The improved method centers around optimizing the preparation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the overall synthesis []. This optimized method leads to a significant increase in yield, reduces the overall production time, and ensures the final product's purity, safety, and stability []. These factors are critical for cost-effectiveness and large-scale pharmaceutical production.
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